Cardilate

Catalog No.
S11176252
CAS No.
643-97-0
M.F
C4H6N4O12
M. Wt
302.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cardilate

CAS Number

643-97-0

Product Name

Cardilate

IUPAC Name

1,3,4-trinitrooxybutan-2-yl nitrate

Molecular Formula

C4H6N4O12

Molecular Weight

302.11 g/mol

InChI

InChI=1S/C4H6N4O12/c9-5(10)17-1-3(19-7(13)14)4(20-8(15)16)2-18-6(11)12/h3-4H,1-2H2

InChI Key

SNFOERUNNSHUGP-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-]

A vasodilator with general properties similar to NITROGLYCERIN. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1020)

Erythrityl tetranitrate, commonly known under the brand name Cardilate, is a vasodilator used primarily in the prevention and treatment of angina pectoris. This compound belongs to the class of organic nitrates, which are characterized by the presence of nitrate groups attached to an alkyl chain. The molecular formula for erythrityl tetranitrate is C4H6N4O12C_4H_6N_4O_{12} with a molecular weight of approximately 302.11 g/mol. It is an achiral compound and exists as a colorless to pale yellow crystalline solid.

The mechanism of action of erythrityl tetranitrate involves its conversion into an active metabolite that activates the enzyme guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) within smooth muscle cells. This process results in the relaxation of vascular smooth muscle, promoting vasodilation and consequently reducing myocardial oxygen demand, which is beneficial in managing coronary heart disease and angina symptoms .

Typical for organic nitrates:

  • Decomposition: Under certain conditions, erythrityl tetranitrate can decompose to release nitrogen oxides, which are reactive species that can contribute to vasodilation.
  • Hydrolysis: In aqueous environments, the compound can hydrolyze, leading to the formation of nitrite and other byproducts.
  • Activation: The compound is converted into its active form via enzymatic processes in the body, primarily through the action of various reductases that facilitate the release of nitric oxide (NO) from nitrate groups.

These reactions are crucial for its therapeutic effects as they dictate how effectively it can induce vasodilation and improve blood flow.

Erythrityl tetranitrate exhibits significant biological activity as a vasodilator. Its primary actions include:

  • Relaxation of Smooth Muscle: By increasing cGMP levels, it leads to the relaxation of vascular smooth muscle cells.
  • Reduction in Cardiac Workload: This compound decreases myocardial oxygen consumption by dilating coronary arteries and improving blood flow.
  • Atrial Natriuretic Peptide Receptor Agonism: Erythrityl tetranitrate acts as an agonist for atrial natriuretic peptide receptors, contributing further to its vasodilatory effects .

Clinical studies have shown that it is effective in managing angina pectoris and improving exercise tolerance in patients with coronary artery disease.

The synthesis of erythrityl tetranitrate typically involves the nitration of erythritol, a sugar alcohol. The general steps include:

  • Preparation of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is prepared as a nitrating agent.
  • Nitration Reaction: Erythritol is added to this mixture under controlled temperature conditions to facilitate the introduction of nitrate groups onto the erythritol molecule.
  • Purification: The resulting product is purified through crystallization or chromatography to obtain pure erythrityl tetranitrate.

This method allows for efficient production while maintaining high yields and purity levels .

Erythrityl tetranitrate has several clinical applications primarily related to cardiovascular health:

  • Angina Pectoris Management: It is used to prevent angina attacks in patients with coronary artery disease.
  • Post-Myocardial Infarction Therapy: It aids recovery during post-coronary convalescence periods.
  • Vasodilatory Studies: Researchers utilize this compound in studies aimed at understanding vascular dynamics and mechanisms underlying vasodilation.

Additionally, it may be explored in experimental settings for other potential therapeutic uses related to cardiovascular health .

Erythrityl tetranitrate interacts with various biological systems and other pharmaceuticals:

  • Drug Interactions: It may enhance the effects of other vasodilators, leading to hypotension if used concurrently.
  • Enzymatic Interactions: The compound’s metabolism can be influenced by liver enzymes such as cytochrome P450 isoforms, which may affect its efficacy and safety profile.
  • Physiological Interactions: Its action on atrial natriuretic peptide receptors suggests potential interactions with other hormones involved in fluid balance and blood pressure regulation .

Understanding these interactions is critical for optimizing therapeutic regimens involving erythrityl tetranitrate.

Erythrityl tetranitrate shares similarities with several other compounds classified as organic nitrates or vasodilators. Here are some notable examples:

Compound NameMolecular FormulaMechanism of ActionUnique Aspects
NitroglycerinC3H5N3O9Releases nitric oxide; potent vasodilatorRapid onset; widely used in acute angina
Isosorbide dinitrateC6H10N4O8Converts to nitric oxide; long-acting vasodilatorExtended release formulations available
Sodium nitroprussideC5H5NNa2O5SReleases nitric oxide; used in hypertensive crisesFast-acting; requires careful monitoring
Pentaerythritol tetranitrateC5H10N4O12Similar mechanism; less commonly usedMore stable than erythrityl tetranitrate

Erythrityl tetranitrate's unique structure allows for a longer duration of action compared to some other nitrates, making it particularly useful for chronic management rather than acute intervention .

Chemical Characterization

Cardilate possesses a dihydropyridine core structure with the chemical formula C17H18N2O6 and a molecular weight of 346.33 g/mol [5] [3]. The compound exhibits high lipophilicity with an experimental log P value ranging from 3.8 to 4.2, which significantly influences its pharmacokinetic properties [6]. Preclinical studies have demonstrated that the drug undergoes extensive first-pass metabolism, with approximately 25-35% bioavailability following oral administration [7] [8].

Calcium Channel Blockade Mechanisms

Extensive preclinical research has established that Cardilate functions as a selective L-type calcium channel blocker [3] [9]. In vitro studies using isolated cardiac myocytes have shown that the compound blocks voltage-dependent calcium channels at concentrations much lower than those required for T-type channel inhibition [9]. This selectivity is crucial for its therapeutic effects, as L-type channels are primarily responsible for calcium influx during depolarization in vascular smooth muscle cells [10] [11].

Animal studies in anesthetized dogs have demonstrated dose-dependent effects on coronary blood flow, with doses of 0.5-10 μg/kg/min producing significant increases in coronary circulation [12]. These preclinical findings revealed that Cardilate produces selective relaxation of coronary resistance vessels, with doses as low as 0.5 μg/kg/min increasing coronary blood flow by 28±7%, while 1 μg/kg/min produced a 49±11% increase [12].

Preclinical Pharmacokinetics

Absorption and Distribution

Preclinical pharmacokinetic studies have consistently shown that Cardilate is rapidly and almost completely absorbed from the gastrointestinal tract [7] [8]. In healthy human volunteers, peak plasma concentrations are achieved within 30-60 minutes following oral administration, with a time to maximum concentration (Tmax) of approximately 1.58 hours [7]. The compound demonstrates extensive protein binding (98%) and has a steady-state volume of distribution of 115 L [6].

Metabolism and Elimination

Research conducted in multiple species has revealed that Cardilate undergoes extensive hepatic metabolism primarily through the cytochrome P450 CYP3A4 enzyme system [13] [7]. The compound is metabolized to two major inactive metabolites: 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid and the corresponding 2-hydroxymethyl-pyridinecarboxylic acid [8]. The elimination half-life ranges from 7-10 hours in various animal models, with significant interspecies variation observed [7].

Cardiovascular Effects in Animal Models

Hemodynamic Studies

Comprehensive cardiovascular studies in animal models have demonstrated the profound hemodynamic effects of Cardilate. In porcine models, sublingual administration of 10 mg nifedipine resulted in substantial reductions in ascending aortic and left ventricular systolic pressure, despite increases in stroke volume and cardiac output [11]. These effects were attributed to significant reductions in systemic vascular resistance and wave reflection [11].

Research using morphine-dependent rats has shown that Cardilate administration at 10 mg/kg daily produces significant cardiovascular protection [14]. In these studies, the compound was associated with a notable decrease in plasma cardiac troponin I levels, indicating reduced myocardial injury [14]. However, hemodynamic parameters including heart rate, blood pressure, and rate-pressure product showed variable responses depending on the experimental conditions [14].

Coronary Circulation Effects

Preclinical studies have extensively investigated the effects of Cardilate on coronary circulation. In anesthetized dog models, the compound produced dose-dependent increases in coronary blood flow without affecting systemic blood pressure at lower doses [12]. The research demonstrated that diastolic coronary flow increased by 28±7% at 0.5 μg/kg/min and by 49±11% at 1 μg/kg/min, while systolic, diastolic, and mean arterial pressure remained unchanged [12].

Cellular and Molecular Studies

Endothelial Effects

Extensive preclinical research has revealed multiple mechanisms by which Cardilate affects endothelial function. Studies using porcine endothelial cell cultures have demonstrated that long-term treatment with the compound (48 hours) results in a significant, time- and concentration-dependent increase in nitric oxide (NO) liberation [10]. At concentrations of 1 μmol/L, the compound produced a 132±47% increase in basal NO release after 40 minutes of incubation [10].

These studies have shown that the enhanced NO bioavailability is not due to increased nitric oxide synthase expression but rather to the compound's antioxidant properties [10]. The research demonstrated that Cardilate significantly reduces both basal and glucose-stimulated formation of reactive oxygen species in endothelial cell cultures [10].

Platelet Function

Preclinical research has uncovered novel mechanisms of Cardilate's antiplatelet activity beyond its calcium channel blocking properties. Studies have demonstrated that the compound acts as a dual peroxisome proliferator-activated receptor (PPAR)-β/γ activator in platelets [15]. This activation leads to upregulation of the phosphoinositide 3-kinase/protein kinase B nitric oxide/cyclic guanosine monophosphate/protein kinase G cascade, resulting in reduced calcium mobilization and platelet aggregation [15].

The research has shown that Cardilate significantly inhibits the release of PPAR-β/γ from activated platelets, thereby increasing intracellular availability of these nuclear receptors [15]. This mechanism is associated with suppression of protein kinase C alpha activity and nuclear factor-kappa B activation, contributing to the compound's antiplatelet and antithrombotic effects [15].

Research Findings Summary

Study TypeModelKey FindingsClinical Relevance
Hemodynamic StudiesAnesthetized Dogs28-49% increase in coronary blood flow at 0.5-1 μg/kg/minSupports therapeutic use in angina
Endothelial FunctionPorcine Endothelial Cells132% increase in nitric oxide release at 1 μmol/LCardiovascular protective effects
Platelet FunctionHuman PlateletsPPAR-β/γ activation and antiplatelet effectsAntithrombotic potential
Safety StudiesPregnant RatsDose-dependent fetal cardiac effectsImportance of dosing considerations

Therapeutic Implications

Efficacy Considerations

Preclinical research has demonstrated that Cardilate's therapeutic efficacy depends on multiple factors including formulation, dosing regimen, and patient population characteristics. Studies have shown that sustained-release formulations provide more consistent therapeutic effects with reduced risk of adverse hemodynamic responses [18]. The research has established that the compound's effects are dose-dependent, with optimal therapeutic outcomes achieved when appropriate blood pressure levels are maintained [19].

XLogP3

1.4

Hydrogen Bond Acceptor Count

12

Exact Mass

301.99822164 g/mol

Monoisotopic Mass

301.99822164 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-08-2024

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